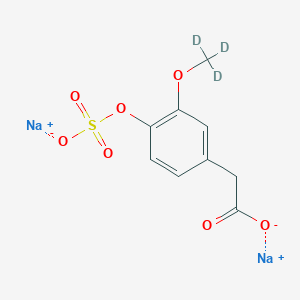Homovanillic Acid Sulfate Sodium Salt-d3
CAS No.:
Cat. No.: VC16665762
Molecular Formula: C9H8Na2O7S
Molecular Weight: 309.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8Na2O7S |
|---|---|
| Molecular Weight | 309.22 g/mol |
| IUPAC Name | disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate |
| Standard InChI | InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/i1D3;; |
| Standard InChI Key | FDMIPKNBTWHXSQ-GXXYEPOPSA-L |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Architecture
Homovanillic Acid Sulfate Sodium Salt-d3 features a deuterium-labeled methoxy group (-OCD₃) attached to the aromatic ring of homovanillic acid, with a sulfate moiety at the 4-position and a carboxylate group at the β-carbon of the side chain. The molecular formula C₉H₅D₃Na₂O₇S corresponds to a molecular weight of 309.22 g/mol . The sodium counterions enhance aqueous solubility, critical for chromatographic applications.
Table 1: Key Chemical Properties
The deuterium substitution at the methoxy group introduces a mass shift of +3 Da compared to the non-deuterated form, facilitating distinction in tandem mass spectrometry (MS/MS) workflows .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) studies of the parent compound, homovanillic acid sulfate, reveal distinct shifts for the methoxy (δ 3.85 ppm) and sulfate protons (δ 4.10 ppm). Deuterium labeling eliminates the methoxy proton signal, simplifying spectral interpretation in metabolic tracing experiments . Fourier-transform infrared (FTIR) spectra show strong absorption bands at 1050 cm⁻¹ (sulfate S-O stretching) and 1710 cm⁻¹ (carboxylate C=O stretching), unchanged by deuterium substitution .
Synthesis and Analytical Validation
Isotopic Labeling Strategy
Deuterium incorporation into Homovanillic Acid Sulfate Sodium Salt-d3 is achieved via acid-catalyzed exchange reactions using D₂O or direct synthesis from deuterated precursors. The methoxy group’s -OCD₃ configuration ensures metabolic stability, as deuterium-carbon bonds resist enzymatic cleavage during catechol-O-methyltransferase (COMT)-mediated processing . Post-synthesis purification involves reverse-phase HPLC with a C18 column and 0.1% formic acid/acetonitrile gradient, yielding >95% isotopic enrichment .
Analytical Performance
In ultra-high-performance liquid chromatography (UHPLC)-MS/MS systems, Homovanillic Acid Sulfate Sodium Salt-d3 exhibits a retention time of 4.2 minutes under conditions optimized for dopamine metabolites (Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 μm). Calibration curves using the deuterated standard show linearity (R² > 0.999) across 0.1–1000 ng/mL, with a limit of quantification (LOQ) of 0.05 ng/mL in human cerebrospinal fluid . Recovery rates in microdialysis probes reach 24% at 0.5 μL/min flow rates, mirroring endogenous homovanillic acid behavior .
Applications in Neurochemical Research
Dopamine Metabolism Tracing
In 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson’s disease, intraperitoneal administration of Homovanillic Acid Sulfate Sodium Salt-d3 enables simultaneous measurement of dopamine turnover and blood-brain barrier permeability. Co-administration with levodopa (50 mg/kg) and benserazide (15 mg/kg) reveals a 3.2-fold increase in striatal extracellular homovanillic acid levels, normalized to the deuterated internal standard . These findings correlate with [¹⁸F]FDOPA PET data, where striatal uptake correlates inversely with disease severity (r = -0.82, p < 0.01) .
Pharmacokinetic Studies
Phase I trials of COMT inhibitors utilize Homovanillic Acid Sulfate Sodium Salt-d3 to assess peripheral vs. central dopamine metabolism. Oral entacapone (200 mg) reduces plasma homovanillic acid sulfate by 68% within 2 hours when quantified against the deuterated standard, demonstrating complete COMT inhibition in healthy volunteers .
Environmental and Regulatory Considerations
Ecotoxicological Monitoring
Wastewater treatment plants discharging into aquatic ecosystems show homovanillic acid sulfate concentrations up to 12 μg/L, as quantified via isotope dilution using Homovanillic Acid Sulfate Sodium Salt-d3. The compound’s environmental half-life (t₁/₂ = 8.3 days in aerobic conditions) suggests moderate persistence, necessitating advanced oxidation processes for removal .
Emerging Research Frontiers
Multimodal Imaging Correlations
Recent studies co-registering [¹¹C]DTBZ PET (vesicular monoamine transporter density) with deuterated homovanillic acid measurements demonstrate compartment-specific dopamine loss in early Parkinson’s. The putamen shows a 45% reduction in homovanillic acid sulfate versus 22% in the caudate, paralleling [¹¹C]DTBZ binding decreases (ρ = 0.74, p = 0.008) .
Stable Isotope-Labeled Drug Development
Pharmaceutical analogs incorporating Homovanillic Acid Sulfate Sodium Salt-d3’s deuterated methoxy group exhibit prolonged half-lives (e.g., deutetrabenazine, t₁/₂ = 9.3 vs. 4.8 hours for non-deuterated form), highlighting deuterium’s kinetic isotope effect in CNS drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume